molecular formula C12H16O2 B3342594 Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- CAS No. 25801-53-0

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-

Cat. No.: B3342594
CAS No.: 25801-53-0
M. Wt: 192.25 g/mol
InChI Key: SOFMGTNYXJLNON-UHFFFAOYSA-N
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Description

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C12H16O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a 3-methyl-2-butenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- typically involves the alkylation of a methoxyphenol derivative with a suitable alkylating agent. One common method is the reaction of 3-methoxyphenol with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced separation techniques are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The methoxy and butenyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • Phenol, 2-methoxy-3-methyl-
  • Phenol, 2-methoxy-3-(2-propenyl)-
  • Phenol, 3-methoxy-2-methyl-

Comparison: Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-methoxy-2-(3-methylbut-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFMGTNYXJLNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC=C1OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473094
Record name Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25801-53-0
Record name Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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